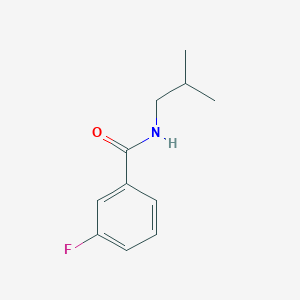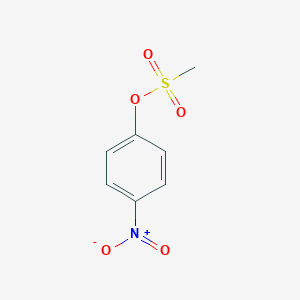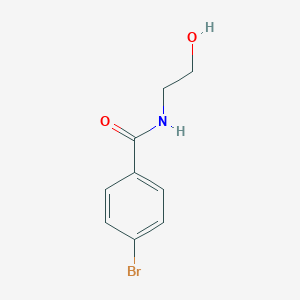
Benzamide, 3-fluoro-N-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of benzamide, 3-fluoro-N-(2-methylpropyl)-, is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the development and progression of various diseases. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a cancer therapeutic. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, making it safe for use in lab experiments. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on benzamide, 3-fluoro-N-(2-methylpropyl)-. One direction is to further explore its potential as a cancer therapeutic, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
Benzamide, 3-fluoro-N-(2-methylpropyl)-, is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various areas of scientific research.
Méthodes De Synthèse
Benzamide, 3-fluoro-N-(2-methylpropyl)-, can be synthesized through a multistep process involving the reaction of 3-fluorobenzoyl chloride with 2-methylpropylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable base such as triethylamine. The final product is obtained through purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
Benzamide, 3-fluoro-N-(2-methylpropyl)-, has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
64181-34-6 |
|---|---|
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
3-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H14FNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clé InChI |
GWVXRPGYQSFSML-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
SMILES canonique |
CC(C)CNC(=O)C1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)






